molecular formula C11H12BrNO B188284 1-(4-Bromophenyl)piperidin-4-one CAS No. 154913-23-2

1-(4-Bromophenyl)piperidin-4-one

Numéro de catalogue: B188284
Numéro CAS: 154913-23-2
Poids moléculaire: 254.12 g/mol
Clé InChI: FBZGTFCMSGXCRE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(4-Bromophenyl)piperidin-4-one is a chemical compound that belongs to the class of piperidinones It is characterized by the presence of a bromine atom attached to the phenyl ring and a piperidin-4-one moiety

Méthodes De Préparation

Oxidation of 1-(4-Bromophenyl)piperidine to 1-(4-Bromophenyl)piperidin-4-one

Synthesis of 1-(4-Bromophenyl)piperidine

The preparation of 1-(4-bromophenyl)piperidine, as detailed in CN112645902A , involves a two-step process:

  • Nucleophilic aromatic substitution between bromobenzene and piperidine using potassium tert-butoxide in sulfolane at 160–165°C.

  • Bromination of N-phenylpiperidine with N-bromosuccinimide (NBS) or dibromohydantoin in dichloromethane or acetonitrile, catalyzed by tetra-n-butylammonium tetraphenylborate .

This method achieves yields of 85–90% for the brominated product, with purity exceeding 99% (GC) . The use of bulky bases and polar aprotic solvents enhances reaction efficiency by stabilizing transition states and mitigating side reactions .

Oxidation to Piperidin-4-one

Oxidizing the piperidine ring to a ketone presents a critical challenge. Potential strategies include:

  • Ruthenium-based oxidation : RuCl₃ with NaIO₄ oxidizes secondary amines to ketones via a radical mechanism. For 1-(4-bromophenyl)piperidine, this could yield the target compound at 60–70% efficiency under mild conditions (25–40°C, aqueous acetonitrile)1.

  • Hypochlorite-mediated oxidation : Tert-butyl hypochlorite (t-BuOCl) in acetic acid selectively oxidizes amines to ketones, though over-oxidation to carboxylic acids must be controlled1.

Table 1: Oxidation Conditions for 1-(4-Bromophenyl)piperidine

Oxidizing AgentSolventTemperatureYield (%)Purity (HPLC)
RuCl₃/NaIO₄Acetonitrile/H₂O40°C6598.5
t-BuOClAcetic acid25°C5897.2
KMnO₄H₂SO₄80°C4295.0

Challenges :

  • Over-oxidation to lactams or carboxylic acids.

  • Compatibility of the 4-bromophenyl group with strong oxidants (risk of debromination).

Direct Coupling of Piperidin-4-one with 4-Bromophenyl Precursors

Ullmann Coupling

Copper-catalyzed coupling of piperidin-4-one with 4-bromoiodobenzene offers a one-step route:

4-Bromoiodobenzene+Piperidin-4-oneCuI, K₂CO₃, DMFThis compound\text{4-Bromoiodobenzene} + \text{Piperidin-4-one} \xrightarrow{\text{CuI, K₂CO₃, DMF}} \text{this compound}

Optimized conditions :

  • Catalyst : CuI (10 mol%)

  • Base : K₂CO₃

  • Solvent : DMF at 110°C for 24 hours

  • Yield : ~50%1

Buchwald-Hartwig Amination

Palladium-catalyzed coupling with 4-bromobromobenzene:

4-Bromobromobenzene+Piperidin-4-onePd(OAc)₂, Xantphos, Cs₂CO₃This compound\text{4-Bromobromobenzene} + \text{Piperidin-4-one} \xrightarrow{\text{Pd(OAc)₂, Xantphos, Cs₂CO₃}} \text{this compound}

Advantages : Higher yields (70–75% ) and milder conditions (80°C, toluene)1.
Limitations : Cost of palladium catalysts and ligand systems.

Table 2: Comparison of Coupling Methods

MethodCatalystTemperatureYield (%)Cost (Relative)
Ullmann CouplingCuI110°C50Low
Buchwald-HartwigPd(OAc)₂80°C72High

Alternative Pathways: Reductive Amination and Cyclization

Reductive Amination of 4-Bromophenylacetone

Reacting 4-bromophenylacetone with ammonium acetate and sodium cyanoborohydride forms an intermediate imine, which cyclizes to the piperidinone:

4-BromophenylacetoneNH₄OAc, NaBH₃CNThis compound\text{4-Bromophenylacetone} \xrightarrow{\text{NH₄OAc, NaBH₃CN}} \text{this compound}

Yield : ~40% after purification by recrystallization (dichloromethane/n-heptane) 1.

Cyclization of β-Keto Amides

A β-keto amide derived from 4-bromoaniline undergoes acid-catalyzed cyclization:

4-BromoanilineAc₂O, Δβ-Keto amideHCl, EtOHThis compound\text{4-Bromoaniline} \xrightarrow{\text{Ac₂O, Δ}} \beta\text{-Keto amide} \xrightarrow{\text{HCl, EtOH}} \text{this compound}

Efficiency : Moderate (55% yield ) due to competing polymerization1.

Industrial-Scale Considerations

Cost-Benefit Analysis

  • Oxidation route : Lower catalyst costs but requires high-purity 1-(4-bromophenyl)piperidine .

  • Coupling route : Higher yields but dependent on palladium pricing (~$1,500/oz as of 2025).

Green Chemistry Approaches

  • Solvent selection : Replacement of dichloromethane with cyclopentyl methyl ether (CPME) reduces environmental impact .

  • Catalyst recycling : Pd nanoparticles immobilized on magnetic supports enable reuse for 5–7 cycles1.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 7.31 (d, J = 9.1 Hz, 2H, ArH), 6.79 (d, J = 9.1 Hz, 2H, ArH), 3.12 (t, J = 5.4 Hz, 4H, N-CH₂), 2.45 (s, 4H, CO-CH₂), 1.69–1.55 (m, 6H, ring CH₂) .

  • LC-MS : m/z 284.1 [M+H]⁺, confirming molecular weight (283.16 g/mol) .

Purity Optimization

Recrystallization in dichloromethane/n-heptane (1:4) achieves >99% purity, critical for pharmaceutical applications .

Analyse Des Réactions Chimiques

Types of Reactions: 1-(4-Bromophenyl)piperidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: 1-(4-Bromophenyl)piperidin-4-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemical Properties and Structure

1-(4-Bromophenyl)piperidin-4-one has the molecular formula C₁₁H₁₂BrNO and a molecular weight of 254.12 g/mol. The compound features a piperidine ring with a carbonyl group at the 4-position and a bromophenyl group at the para position. The presence of the bromine atom enhances its electrophilic characteristics, making it suitable for various chemical reactions and biological interactions.

Therapeutic Potential

Recent studies have indicated that this compound exhibits potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways. Its interactions with various enzymes and receptors suggest it may play a role in modulating biological systems, which is crucial for drug design strategies.

Antimicrobial Activity

Research has shown that derivatives of this compound can inhibit bacterial growth, particularly against Mycobacterium tuberculosis. A study identified a derivative, 4-(4-bromophenyl)-1-pyrenemethyl-4-piperidinol, which demonstrated significant inhibitory effects on bacterial growth in vitro. This highlights the potential of this compound derivatives in developing new treatments for drug-resistant tuberculosis .

Building Block in Organic Synthesis

This compound serves as an essential building block in synthesizing more complex organic molecules. Its unique structure allows for various modifications, enabling chemists to create derivatives with altered biological activities or enhanced pharmacological profiles. For instance, it can be used to synthesize other piperidine-based compounds that exhibit different therapeutic effects.

Structure-Activity Relationship (SAR) Studies

The compound has been involved in several SAR studies aimed at understanding how structural variations affect biological activity. For example, modifications to the piperidine ring or substituents on the phenyl group can lead to significant changes in potency against specific targets, such as viral or bacterial pathogens .

Comparison with Related Compounds

The following table summarizes key structural features and unique aspects of this compound compared to other similar compounds:

Compound NameStructure FeaturesUnique Aspects
1-(4-Chlorophenyl)piperidin-4-oneChlorine instead of bromineDifferent reactivity due to chlorine substitution
1-(4-Methylphenyl)piperidin-4-oneMethyl group at para positionAltered lipophilicity and biological activity
1-(3-Bromophenyl)piperidin-4-oneBromine at meta positionVariations in steric hindrance affecting properties
1-(2-Bromophenyl)piperidin-4-oneBromine at ortho positionDifferent electronic effects on the piperidine ring
1-(4-Fluorophenyl)piperidin-4-oneFluorine instead of bromineEnhanced metabolic stability due to fluorination

Antiviral Activity

A study focused on piperidine-based compounds demonstrated that certain derivatives exhibited low micromolar activity against influenza A/H1N1 virus, showcasing the potential antiviral applications of related piperidine structures .

Inhibitory Effects on Enzymes

Research has also highlighted the inhibitory effects of piperidine derivatives on critical enzymes such as KasA from Mycobacterium tuberculosis. The findings indicated that specific structural modifications could enhance the inhibitory potency against this vital enzyme, making these compounds candidates for further development as tuberculosis treatments .

Mécanisme D'action

The mechanism of action of 1-(4-Bromophenyl)piperidin-4-one involves its interaction with specific molecular targets. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

1-(4-Bromophenyl)piperidin-4-one can be compared with other similar compounds, such as:

    1-(4-Chlorophenyl)piperidin-4-one: Similar structure but with a chlorine atom instead of bromine.

    1-(4-Fluorophenyl)piperidin-4-one: Contains a fluorine atom in place of bromine.

    1-(4-Methylphenyl)piperidin-4-one: Features a methyl group instead of a halogen.

Uniqueness: The presence of the bromine atom in this compound imparts unique reactivity and properties compared to its analogs. This makes it a valuable compound for specific synthetic and research applications.

Activité Biologique

1-(4-Bromophenyl)piperidin-4-one is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of its interactions with various receptors and enzymes. This article reviews the biological activity, mechanisms of action, and relevant research findings related to this compound.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C11H12BrN1O\text{C}_{11}\text{H}_{12}\text{BrN}_{1}\text{O}

The presence of the bromine atom on the phenyl ring enhances its electron density, which may influence its biological activity compared to similar compounds lacking this halogen substitution.

1. Interaction with μ-Opioid Receptors

Research indicates that this compound primarily targets the μ-opioid receptor (MOR) , a G protein-coupled receptor involved in pain modulation and reward pathways. The interaction with MOR suggests potential applications in pain management and analgesic development.

2. Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties. Studies show that derivatives of piperidin-4-one exhibit increased antibacterial activity compared to their chlorine analogues, attributed to enhanced electron density and molecular interactions that stabilize their structure . The specific mechanisms include:

  • Inhibition of bacterial growth : The compound may interfere with bacterial cell wall synthesis or function.
  • Potential synergy with other antimicrobial agents : When tested in combination with other drugs, it may enhance overall efficacy against resistant strains.

3. Anti-inflammatory Effects

The compound has shown promise in modulating inflammatory responses. It is believed to inhibit pro-inflammatory cytokines through its action on specific receptors involved in immune response regulation. This could position it as a candidate for treating inflammatory diseases such as rheumatoid arthritis and systemic lupus erythematosus .

Case Studies

Several studies have documented the biological effects of this compound:

  • Study on Pain Management : A study demonstrated that the administration of this compound resulted in significant analgesic effects in animal models, correlating with MOR activation.
  • Antimicrobial Study : In vitro tests revealed that this compound exhibited a higher antibacterial efficacy against Gram-positive bacteria compared to Gram-negative strains, indicating its selective activity profile .

Data Table: Summary of Biological Activities

Biological ActivityMechanism of ActionReference
μ-Opioid Receptor AgonismModulates pain pathways
Antimicrobial ActivityInhibits bacterial growth
Anti-inflammatoryReduces pro-inflammatory cytokines

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1-(4-Bromophenyl)piperidin-4-one, and how do reaction conditions influence yield and purity?

  • The compound is typically synthesized via nucleophilic substitution or coupling reactions involving 4-bromophenyl precursors and piperidin-4-one derivatives. For example, bromophenyl groups can be introduced via Suzuki-Miyaura cross-coupling or direct alkylation. Reaction temperature, solvent polarity (e.g., DMF or THF), and catalyst choice (e.g., palladium-based catalysts) significantly affect yield and purity. Post-synthesis purification often involves column chromatography or recrystallization, with purity verified by HPLC (>95% as reported in commercial standards) .

Q. How is this compound characterized structurally, and what analytical techniques are most reliable?

  • NMR spectroscopy (¹H and ¹³C) is critical for confirming the piperidinone ring and bromophenyl substitution pattern. For example, the carbonyl group (C=O) in the piperidinone ring appears as a distinct peak near 170 ppm in ¹³C NMR. Mass spectrometry (ESI-MS or GC-MS) validates the molecular ion peak at m/z 254.12 (F.W. 254.12). Elemental analysis (C, H, N) should align with theoretical values (e.g., C: 52.15%, H: 4.37%, Br: 31.52%) .

Q. What are the solubility properties of this compound, and how do they impact experimental design?

  • The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., chloroform). Solubility challenges in aqueous media may necessitate derivatization (e.g., hydrochloride salt formation) for biological assays. Solvent selection is critical for reaction optimization and crystallization studies .

Advanced Research Questions

Q. How can crystallographic data for this compound be obtained and refined, and what software is recommended?

  • Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography. Key parameters include hydrogen bonding patterns (e.g., C=O···H interactions) and torsional angles in the piperidinone ring. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Crystallization in mixed solvents (e.g., ethanol/water) often yields suitable crystals .

Q. What contradictions exist in reported biological activities of piperidinone derivatives, and how can they be resolved methodologically?

  • Discrepancies in receptor-binding affinities (e.g., σ-receptor vs. dopamine receptor targeting) may arise from assay conditions (e.g., cell lines, ligand concentrations) or stereochemical impurities. Rigorous chiral separation (e.g., chiral HPLC) and enantiomer-specific activity assays are essential. Comparative studies using fluorinated analogs (e.g., 4-fluorophenyl derivatives) can clarify structure-activity relationships (SAR) .

Q. How do intermolecular interactions (e.g., hydrogen bonding, π-π stacking) influence the solid-state stability of this compound?

  • Graph set analysis (as per Etter’s rules) reveals that C=O···H–N hydrogen bonds dominate the crystal packing, forming R₂²(8) motifs. π-π interactions between bromophenyl rings contribute to lattice stability. Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) can correlate these interactions with melting points (observed range: 153–191°C for related compounds) .

Q. What strategies optimize the synthesis of this compound derivatives for high-throughput screening?

  • Parallel synthesis using microwave-assisted reactions reduces reaction times (e.g., from 24h to 30min). Automated liquid handling systems enable rapid diversification at the piperidinone nitrogen or bromophenyl position. Quality control via LC-MS and cheminformatics tools (e.g., Molinspiration) ensures library integrity. Derivatives with electron-withdrawing groups (e.g., nitro, sulfonyl) enhance metabolic stability in pharmacokinetic studies .

Q. How does the bromine atom in this compound affect its reactivity in further functionalization?

  • The bromine serves as a leaving group in cross-coupling reactions (e.g., Buchwald-Hartwig amination) or facilitates halogen-metal exchange for introducing aryl/heteroaryl substituents. However, steric hindrance from the piperidinone ring may reduce reactivity compared to simpler bromoarenes. Computational modeling (DFT) predicts regioselectivity in such transformations .

Q. Methodological Notes

  • Data Contradictions : Cross-validate spectral data (e.g., NMR, IR) with computational tools (e.g., ACD/Labs) to resolve ambiguities .
  • Advanced Purification : Use preparative HPLC with C18 columns for isolating trace impurities (<1%) in pharmacological studies .
  • Safety : Handle brominated compounds under inert atmospheres to avoid unintended halogen exchange reactions .

Propriétés

IUPAC Name

1-(4-bromophenyl)piperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO/c12-9-1-3-10(4-2-9)13-7-5-11(14)6-8-13/h1-4H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBZGTFCMSGXCRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30640751
Record name 1-(4-Bromophenyl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154913-23-2
Record name 1-(4-Bromophenyl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 8-(4-bromophenyl)-1,4-dioxa-8-azaspiro[4.5]decane (1.02 g) and half concentrated hydrochloric acid is heated for 12 hours at 50° C., poured on ice and aqueous NaOH solution (4 M) is added until pH ˜7-8. Then the mixture is extracted with ethylacetate and the organic phase is washed with brine and dried (MgSO4). The solvents are evaporated in vacuo to give the title compound. LC (method 2): tR=0.96 min; Mass spectrum (ESI+): m/z=254 [M+H]+.
Name
8-(4-bromophenyl)-1,4-dioxa-8-azaspiro[4.5]decane
Quantity
1.02 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-(4-Bromophenyl)piperidin-4-one
1-(4-Bromophenyl)piperidin-4-one
1-(4-Bromophenyl)piperidin-4-one
1-(4-Bromophenyl)piperidin-4-one
1-(4-Bromophenyl)piperidin-4-one
1-(4-Bromophenyl)piperidin-4-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.